N'-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide
Overview
Description
“N’-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide” is a chemical compound. It is derived from 4-Chloro-3-nitrobenzoyl chloride .
Synthesis Analysis
The synthesis of “N’-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide” involves the reaction of 4-Chloro-3-nitrobenzoyl chloride with isonicotinohydrazide . The reaction can be carried out in ethanol by reflux at approximately 75°C for 5 hours .Molecular Structure Analysis
The molecular structure of “N’-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide” can be determined using various spectroscopic techniques. For instance, UV-Visible and Infrared Spectrophotometry can be used for the characterization of the complex .Scientific Research Applications
Antituberculosis Activity
N'-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide has shown potential in antituberculosis research. A study highlighted its use in forming a complex with Fe(III) metal, demonstrating significant antimycobacterial activity. This complex exhibited a higher inhibitory effect on Mycobacterium tuberculosis, the causative agent of tuberculosis, compared to certain therapeutic drugs. The research involved various methods such as UV-Vis spectrophotometry and infrared spectrophotometry for analyzing the compound.
Structural and Crystallographic Studies
This compound has also been a subject of interest in structural and crystallographic studies. For instance, the molecular planarity and twist of the nitro group in this compound are consistent with other structures containing similar moieties. Such studies often involve examining the crystal structure and molecular interactions, providing insights into the compound's properties at a molecular level. These findings are crucial for understanding the compound's behavior and potential applications in various fields, including materials science and pharmaceuticals.
Safety and Hazards
Future Directions
The future directions for the study of “N’-(4-chloro-3-nitrobenzoyl)isonicotinohydrazide” could involve further exploration of its potential biological activities, such as its antituberculosis activity . Additionally, the formation of complex compounds with metals could be explored further for potential increases in pharmacological activity .
Properties
IUPAC Name |
N'-(4-chloro-3-nitrobenzoyl)pyridine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-10-2-1-9(7-11(10)18(21)22)13(20)17-16-12(19)8-3-5-15-6-4-8/h1-7H,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRFURFMKXXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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